4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline
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Overview
Description
4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a bromophenyl group and a dimethylaniline moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline typically involves the reaction of 4-bromoaniline with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylaniline moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenylazo)-N,N-dimethylaniline
- 4-(4-Bromophenylazo)-N-ethyl-N-methylaniline
- 4-(4-Bromophenylazo)-N,N-diethylaniline
Uniqueness
4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline is unique due to its specific structural features, such as the imine linkage and the combination of bromophenyl and dimethylaniline groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
676270-25-0 |
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Molecular Formula |
C17H17BrN2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)iminoprop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17BrN2/c1-20(2)17-11-5-14(6-12-17)4-3-13-19-16-9-7-15(18)8-10-16/h3-13H,1-2H3 |
InChI Key |
YUCUPSNNGKEEHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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